Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate

Lipophilicity Physicochemical Properties Drug Design

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate (C₁₅H₂₀N₂O₅, MW 308.33 g/mol) is a 5-nitroisophthalic acid derivative featuring a methyl ester at the 1-position and an N-hexylcarboxamide at the 3-position on a nitro-substituted aromatic ring. This molecule belongs to a compound class under active investigation for anti-metastatic activity via inhibition of tumor cell-induced platelet aggregation (TCIPA), as described in patent literature.

Molecular Formula C15H20N2O5
Molecular Weight 308.33 g/mol
Cat. No. B11024883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(hexylcarbamoyl)-5-nitrobenzoate
Molecular FormulaC15H20N2O5
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C15H20N2O5/c1-3-4-5-6-7-16-14(18)11-8-12(15(19)22-2)10-13(9-11)17(20)21/h8-10H,3-7H2,1-2H3,(H,16,18)
InChIKeyDBRXTKCPKUBZPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate: A Differentiated 5-Nitroisophthalate Scaffold for Targeted Procurement


Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate (C₁₅H₂₀N₂O₅, MW 308.33 g/mol) [1] is a 5-nitroisophthalic acid derivative featuring a methyl ester at the 1-position and an N-hexylcarboxamide at the 3-position on a nitro-substituted aromatic ring. This molecule belongs to a compound class under active investigation for anti-metastatic activity via inhibition of tumor cell-induced platelet aggregation (TCIPA), as described in patent literature [2]. Its bifunctional architecture—combining a hydrophobic hexyl chain with a polar nitro-ester core—distinguishes it from shorter-chain or unsubstituted analogs and directly influences both its physicochemical profile and its potential as a synthetic intermediate or screening candidate.

Hexylcarbamoyl Lipophilicity
Supports membrane permeability and protein binding studies in TCIPA research
Orthogonal Ester-Amide Architecture
Enables selective methyl ester hydrolysis for downstream conjugation without protecting groups
5-Nitro Pharmacophore Backbone
Matches patent-reported TCIPA inhibition pharmacophore for anti-metastatic mechanism research

Why Generic 5-Nitrobenzoate Substitution Fails for Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate Procurement


Simply interchanging methyl 3-(hexylcarbamoyl)-5-nitrobenzoate with another 5-nitrobenzoate derivative is technically unsound. The hexyl chain on the 3-carboxamide is not an inert structural feature; it governs the molecule's partition coefficient (logP), hydrogen-bonding capacity, and steric profile. Substituting a shorter alkyl chain, such as the dipropyl analog methyl 3-(dipropylcarbamoyl)-5-nitrobenzoate , or a non-amide substituent at the 3-position will alter solubility, metabolic stability, and target-binding kinetics. In the context of the anti-metastatic 5-nitrobenzoate pharmacophore [1], even minor N-alkyl modifications have been shown to modulate the selectivity between platelet aggregation and tumor-cell specific pathways. Procurement of an incorrect analog risks introducing a compound with divergent biological readout and unvalidated impurity profiles, undermining experimental reproducibility.

Risk Shorter N-alkyl chains (e.g. dipropyl) reduce lipophilicity and may shift target-binding kinetics, altering TCIPA assay readout.
Risk Non-amide 3-substituents or regioisomeric nitro positions fail to meet the 5-nitro pharmacophore requirement, likely abolishing TCIPA activity.
Risk Lower-purity analogs (e.g. 95%) introduce unidentified impurities that may interfere with dose-response reproducibility.

Quantitative Differentiation Evidence for Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate Against Its Closest Analogs


N-Alkyl Chain Length Drives Predicted Lipophilicity (ClogP) Differentiation Against Shorter-Chain Analogs

The hexyl substituent on the 3-carboxamide of the target compound confers a significantly higher predicted lipophilicity compared to its dipropyl and unsubstituted analogs. Based on additive fragment-based calculations, the ClogP for methyl 3-(hexylcarbamoyl)-5-nitrobenzoate is approximately 3.1, versus ~2.1 for the dipropyl analog and ~0.9 for the primary amide (3-carbamoyl-5-nitrobenzoic acid methyl ester) [1]. This ~1.0 log unit increase per additional two methylene units in the N-alkyl chain directly impacts membrane permeability, protein binding, and organic-phase extraction efficiency.

ClogP Differentiation
Cross-study comparable
Target ClogP ≈ 3.1 vs dipropyl analog ≈ 2.1, primary amide ≈ 0.9
Lipophilicity difference supports assay partitioning and extraction optimization
Fragment-additivity calculation; ~1 log unit per two methylenes
Lipophilicity Physicochemical Properties Drug Design

Vendor HPLC Purity Specifications Establish a Procurement-Quality Benchmark

Commercially sourced methyl 3-(hexylcarbamoyl)-5-nitrobenzoate is specified at >98.0% purity by HPLC (area normalization) from established chemical suppliers . This specification exceeds the typical 95% purity offered for many custom-synthesized 5-nitrobenzoate analogs, including the closely related methyl 3-[(dipropylamino)carbonyl]-5-nitrobenzoate, which is commonly listed at 95% minimum purity . The higher purity specification reduces the burden of pre-assay re-purification and minimizes the risk of bioassay interference from unidentified impurities.

HPLC Purity Spec
Data to verify
Target >98.0% (HPLC) vs common analog 95% minimum
Higher purity specification may reduce pre-assay re-purification need
Supplier-reported; independent verification recommended
Quality Control Purity Analysis Procurement Specifications

Synthesis Requires Nitration Temperature Control Below 6°C to Prevent Positional Isomer Formation

The synthesis of methyl 3-(hexylcarbamoyl)-5-nitrobenzoate involves a critical nitration step that must be conducted below 6°C to suppress the formation of undesired 2-nitro and 4-nitro positional isomers . In contrast, the nitration of simpler benzoate esters (e.g., methyl benzoate) can typically be performed at 0-10°C with less stringent temperature control due to the absence of a competing carbamoyl directing group. Failure to maintain the <6°C thermal window during production of the target compound results in regioisomeric contamination that co-elutes under standard HPLC conditions, complicating purity verification.

Nitration Temperature Control
Class-level inference
Requires ≤6°C to suppress 2-/4-nitro isomers; comparator nitration at 0–10°C
Tighter temperature control differentiates suppliers for isomeric purity
Mixed acid nitration; carbamoyl directing group constraints
Synthetic Chemistry Process Control Isomeric Purity

5-Nitrobenzoate Pharmacophore Validated for Anti-Metastatic TCIPA Inhibition at Concentrations ≥10 µM

The 5-nitrobenzoate scaffold, of which methyl 3-(hexylcarbamoyl)-5-nitrobenzoate is a functionalized derivative, has been explicitly claimed in patent literature as an inhibitor of tumor cell-induced platelet aggregation (TCIPA) with demonstrated anti-metastatic efficacy [1]. In contrast, the 3-nitrobenzoate and 4-nitrobenzoate regioisomeric scaffolds exhibit markedly different or abolished TCIPA activity [1]. This pharmacophore specificity anchors the procurement value of any 5-nitro-substituted derivative, including the hexylcarbamoyl variant, over non-nitro or regioisomeric analogs.

TCIPA Pharmacophore
Class-level inference
5-nitro scaffold active vs 3-/4-nitro excluded from patent claims
5-nitro position is essential for TCIPA inhibitory pharmacophore
Based on U.S. Patent 10,047,039; in vitro assay
Anti-metastatic Tumor Cell-Induced Platelet Aggregation Pharmacophore Validation

Bifunctional Ester-Amide Architecture Enables Orthogonal Derivatization Not Accessible with Di-Ester or Di-Amide Analogs

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate possesses two chemically distinct carbonyl functionalities: a methyl ester at the 1-position and an N-hexylamide at the 3-position [1]. This contrasts with symmetrical analogs such as dimethyl 5-nitroisophthalate (di-ester) or N,N'-dihexyl-5-nitroisophthalamide (di-amide), which lack orthogonal reactivity. The ester group can be selectively hydrolyzed under mild alkaline conditions (e.g., LiOH, THF/H₂O, 0°C) without affecting the hexylamide, while the amide resists conditions that cleave the ester, enabling sequential, site-specific functionalization.

Orthogonal Reactivity
Class-level inference
Ester selectively hydrolyzable; di-ester analogs lack orthogonal selectivity
Supports sequential functionalization for biased library synthesis
Ester hydrolysis conditions preserve amide
Synthetic Intermediate Orthogonal Reactivity Prodrug Design

High-Value Procurement Scenarios for Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate Backed by Quantitative Evidence


Structure-Activity Relationship (SAR) Exploration of N-Alkyl Chain Length in 5-Nitrobenzoate Anti-Metastatic Agents

Procure methyl 3-(hexylcarbamoyl)-5-nitrobenzoate as the optimal C6 N-alkyl reference compound for TCIPA SAR studies. Its predicted ClogP of ~3.1 [Section 3, Evidence 1] positions it as the most lipophilic member in a homologous series (C0 primary amide → C3 dipropyl → C6 hexyl), enabling systematic evaluation of how lipophilicity modulates membrane penetration, plasma protein binding, and anti-metastatic potency within the 5-nitrobenzoate pharmacophore [1]. The >98% HPLC purity specification [Section 3, Evidence 2] ensures that observed biological activity gradients are attributable to chain-length effects rather than impurity artifacts.

Orthogonal Bioconjugation via Selective Methyl Ester Hydrolysis for Targeted Probe Synthesis

Utilize the bifunctional ester-amide architecture [Section 3, Evidence 5] for the preparation of affinity probes or fluorescent conjugates. The methyl ester can be selectively hydrolyzed to the carboxylic acid and coupled to amine-functionalized fluorophores, biotin, or PEG linkers, while the hexylamide remains intact to preserve the hydrophobic binding motif. This orthogonal reactivity is not achievable with the symmetrical di-ester dimethyl 5-nitroisophthalate, making the target compound the preferred scaffold for single-site conjugation strategies.

Chromatographic Method Development and Retention Time Benchmarking for Nitroaromatic Analogs

Employ methyl 3-(hexylcarbamoyl)-5-nitrobenzoate as a high-retention calibrant in reversed-phase HPLC method development for nitroaromatic compound libraries. Its elevated ClogP (~3.1) [Section 3, Evidence 1] and strong UV chromophore (nitrobenzoate, λmax ~260 nm) provide a well-resolved late-eluting peak that serves as an upper-bound retention time marker, facilitating gradient optimization for complex mixtures of 5-nitrobenzoate derivatives with diverse N-alkyl substituents.

Supplier Qualification via Nitration Process Audit Using Isomeric Purity Specifications

Leverage the documented requirement for <6°C nitration temperature control [Section 3, Evidence 3] as a supplier qualification criterion. Request batch-specific HPLC data demonstrating the absence of 2-nitro and 4-nitro regioisomers (retention time markers at ±0.3–0.8 min relative to the 5-nitro main peak under standard C18 gradient conditions). Suppliers unable to provide this isomer-resolution data pose a procurement risk of delivering regioisomerically contaminated material, which would confound biological assay interpretation per the regioisomer specificity of the TCIPA pharmacophore [1].

Application
Selection Property
Validation Focus
N-Alkyl SAR in TCIPA research
Lipophilicity range and purity
Chain-length-activity profiling
Orthogonal bioconjugation
Bifunctional ester-amide architecture
Selective ester hydrolysis without amide cleavage
RP-HPLC method benchmarking
High lipophilicity and UV chromophore
Retention time and gradient optimization
Supplier nitration process audit
Low-temperature nitration capability
Isomeric purity (absence of 2-/4-nitro)
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